N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine
Overview
Description
N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-Aminoethyl)-N-(6-methylpyridazin-3-yl)amine serves as a building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, its derivatives have been explored for antitumor, antifungal, and antibacterial properties through the synthesis and characterization of pyrazole derivatives. These derivatives have been analyzed using techniques such as FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography to understand their structural and biological relevance (Titi et al., 2020).
Catalytic Applications
The compound has also found applications in homogeneous catalytic processes, particularly in aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamide-related compounds, showcasing the versatility of this compound in contributing to the synthesis of biologically significant molecules (Takács et al., 2007).
Reactivity and Derivative Formation
The reactivity of this compound and its derivatives has been examined in various chemical contexts. For example, its involvement in the synthesis of open azaphenothiazines, which exhibit central nervous system depressant activities, highlights its potential in medicinal chemistry and drug development (Okafor et al., 1982).
Reductive Amination and Functionalization
Research has also delved into the use of this compound in reductive amination processes, particularly focusing on the synthesis of N-methyl- and N-alkylamines. These processes are crucial for generating a wide range of fine chemicals and pharmaceuticals, demonstrating the compound's role in synthetic organic chemistry (Senthamarai et al., 2018).
Coordination Chemistry
In coordination chemistry, this compound derivatives have been used to stabilize metal complexes. Such complexes have potential applications in catalysis, materials science, and the development of functional materials with novel properties (Noor et al., 2006).
Properties
IUPAC Name |
N'-(6-methylpyridazin-3-yl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-6-2-3-7(11-10-6)9-5-4-8/h2-3H,4-5,8H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLWTVKVCSZUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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